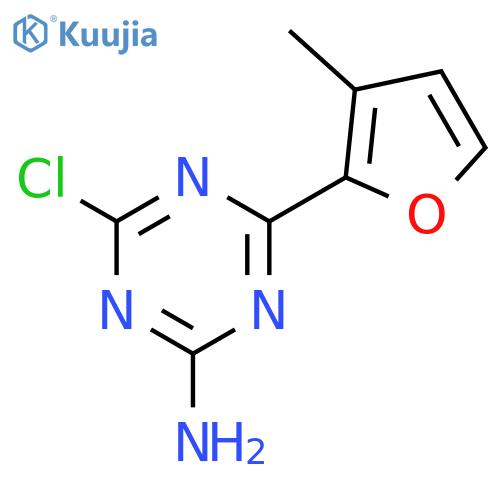Cas no 1554880-55-5 (1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)

1554880-55-5 structure
商品名:1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-
CAS番号:1554880-55-5
MF:C8H7ClN4O
メガワット:210.620379686356
CID:5262615
1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)- 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-
-
- インチ: 1S/C8H7ClN4O/c1-4-2-3-14-5(4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13)
- InChIKey: IAASMIHROZGRRW-UHFFFAOYSA-N
- ほほえんだ: N1=C(C2=C(C)C=CO2)N=C(Cl)N=C1N
1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-646585-0.1g |
4-chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine |
1554880-55-5 | 95.0% | 0.1g |
$1056.0 | 2025-03-15 | |
| Enamine | EN300-646585-5.0g |
4-chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine |
1554880-55-5 | 95.0% | 5.0g |
$3479.0 | 2025-03-15 | |
| Enamine | EN300-646585-10.0g |
4-chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine |
1554880-55-5 | 95.0% | 10.0g |
$5159.0 | 2025-03-15 | |
| Enamine | EN300-646585-2.5g |
4-chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine |
1554880-55-5 | 95.0% | 2.5g |
$2351.0 | 2025-03-15 | |
| Enamine | EN300-646585-1.0g |
4-chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine |
1554880-55-5 | 95.0% | 1.0g |
$1200.0 | 2025-03-15 | |
| Enamine | EN300-646585-0.5g |
4-chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine |
1554880-55-5 | 95.0% | 0.5g |
$1152.0 | 2025-03-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066898-1g |
4-Chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine |
1554880-55-5 | 95% | 1g |
¥4697.0 | 2023-04-10 | |
| Enamine | EN300-646585-0.05g |
4-chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine |
1554880-55-5 | 95.0% | 0.05g |
$1008.0 | 2025-03-15 | |
| Enamine | EN300-646585-0.25g |
4-chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine |
1554880-55-5 | 95.0% | 0.25g |
$1104.0 | 2025-03-15 |
1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)- 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
1554880-55-5 (1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-) 関連製品
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
